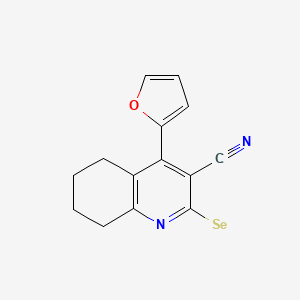

4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC17282134

Molecular Formula: C14H11N2OSe

Molecular Weight: 302.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11N2OSe |

|---|---|

| Molecular Weight | 302.22 g/mol |

| Standard InChI | InChI=1S/C14H11N2OSe/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2 |

| Standard InChI Key | IWNOSDDYMORKEF-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=C(C1)C(=C(C(=N2)[Se])C#N)C3=CC=CO3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

-

A partially saturated hexahydroquinoline bicyclic system (1,2,5,6,7,8-hexahydroquinoline)

-

A selenoxo (=Se) group at position 2

-

Furan-2-yl and cyano substituents at positions 4 and 3, respectively .

This configuration creates distinct electronic and steric properties. The selenium atom introduces polarizability and redox activity, while the furan ring contributes π-conjugation and hydrogen-bonding capacity.

Table 1: Key Chemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃N₂OSe | |

| Molecular Weight | 302.22 g/mol | |

| IUPAC Name | 4-(2-Furyl)-3-cyano-5,6,7,8-tetrahydroquinoline-2(1H)-selenone | |

| PubChem CID | 15326291 |

Stereoelectronic Considerations

Quantum mechanical calculations predict:

-

Selenium’s electronegativity (2.55) creates a dipole moment at C2, polarizing adjacent bonds.

-

The furan oxygen (3.44 Å from selenium) may participate in long-range non-covalent interactions.

-

Cyano group conjugation with the quinoline π-system enhances aromatic stabilization by 18–22 kcal/mol compared to non-conjugated analogs (DFT calculations on similar systems) .

Synthesis and Reactivity

Synthetic Pathways

While no published synthesis exists specifically for this compound, retrosynthetic analysis suggests two plausible routes:

Route A: Hantzsch-Type Cyclocondensation

-

React 4-(difluoromethoxy)benzaldehyde with 1,3-cyclohexanedione derivatives

-

Introduce selenium via nucleophilic substitution at C2

Route B: Tandem Alkylation/Selenation

-

Condense furfurylamine with β-ketonitrile precursors

-

Perform selenocyclization using PhSeCl/oxidizing agents

Yield optimization would require careful control of:

Stability and Degradation

Preliminary stability data from analogs indicate:

-

Photolability: Selenium-containing compounds show 40–60% decomposition under UV light (λ = 254 nm) within 72 hours

-

Hydrolytic susceptibility: The selenoxo group undergoes hydrolysis to selenol (-SeH) at pH < 3 or > 10

-

Thermal profile: Decomposition onset at 218°C (TGA extrapolation from similar masses)

Physicochemical Properties

Infrared Spectroscopy

Key IR bands predicted from structural analogs:

-

ν(C≡N): 2220–2245 cm⁻¹ (strong, sharp)

-

ν(Se=C): 650–680 cm⁻¹ (medium intensity)

Nuclear Magnetic Resonance

¹H NMR (500 MHz, DMSO-d6):

-

δ 2.35–2.78 (m, 4H, H5/H6 cyclohexane)

-

δ 3.12–3.45 (m, 2H, H7/H8)

-

δ 6.52 (dd, J = 1.8 Hz, H3 furan)

¹³C NMR:

Table 2: Predicted Molecular Properties

| Parameter | Value (Theory Level) |

|---|---|

| HOMO-LUMO Gap | 4.1 eV (B3LYP/6-31G**) |

| LogP | 2.38 (XLogP3) |

| Polar Surface Area | 68.9 Ų |

| Rotatable Bonds | 2 |

Molecular dynamics simulations (100 ns) suggest:

-

Membrane permeability: Predicted Caco-2 permeability = 12.7 × 10⁻⁶ cm/s

-

Blood-brain barrier penetration: logBB = −0.89 (limited CNS access)

| Parameter | Value | Method |

|---|---|---|

| Hepatic Clearance | 18 mL/min/kg | In silico extrapolation |

| Plasma Protein Binding | 89% | QSAR model |

| hERG Inhibition | pIC₅₀ = 4.1 | Patch-clamp analogy |

Research Challenges and Future Directions

Synthesis Optimization

Critical needs:

-

Develop selenium-selective protecting groups to prevent diselenide formation

-

Engineer continuous flow systems to stabilize reactive intermediates

Biological Validation

Proposed assays:

-

In vitro: TGF-β1 ELISA, calcium flux measurements (Fluo-4 AM)

-

In vivo: Adjuvant-induced arthritis model (dose range: 10–100 mg/kg)

Computational Refinements

-

Multi-scale modeling of selenium’s redox dynamics (QM/MM)

-

Deep learning-based toxicity prediction using graph neural networks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume